molecular formula C13H15N3O5 B11192962 N-acetyl-3-(acetylamino)-3-(4-nitrophenyl)propanamide

N-acetyl-3-(acetylamino)-3-(4-nitrophenyl)propanamide

Cat. No.: B11192962
M. Wt: 293.27 g/mol
InChI Key: GYQZLHLMQWTZHH-UHFFFAOYSA-N
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Description

N-acetyl-3-(acetylamino)-3-(4-nitrophenyl)propanamide is an organic compound characterized by its complex structure, which includes an acetylamino group and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-acetyl-3-(acetylamino)-3-(4-nitrophenyl)propanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the acetylation of 3-(4-nitrophenyl)propanoic acid, followed by the introduction of an acetylamino group. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistent quality and to minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions

N-acetyl-3-(acetylamino)-3-(4-nitrophenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of nitro derivatives or other oxidized products.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new compounds with modified functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used under specific conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives. Substitution reactions can result in a variety of new compounds with different functional groups.

Scientific Research Applications

N-acetyl-3-(acetylamino)-3-(4-nitrophenyl)propanamide has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies involving enzyme interactions and protein modifications.

    Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties, is ongoing.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N-acetyl-3-(acetylamino)-3-(4-nitrophenyl)propanamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The acetylamino and nitrophenyl groups play a crucial role in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include inhibition or activation of specific enzymes, leading to downstream effects on cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-acetyl-3-(amino)-3-(4-nitrophenyl)propanamide
  • N-acetyl-3-(acetylamino)-3-(4-methylphenyl)propanamide
  • N-acetyl-3-(acetylamino)-3-(4-chlorophenyl)propanamide

Uniqueness

N-acetyl-3-(acetylamino)-3-(4-nitrophenyl)propanamide is unique due to the presence of both an acetylamino group and a nitrophenyl group, which confer distinct chemical properties and reactivity

Properties

Molecular Formula

C13H15N3O5

Molecular Weight

293.27 g/mol

IUPAC Name

3-acetamido-N-acetyl-3-(4-nitrophenyl)propanamide

InChI

InChI=1S/C13H15N3O5/c1-8(17)14-12(7-13(19)15-9(2)18)10-3-5-11(6-4-10)16(20)21/h3-6,12H,7H2,1-2H3,(H,14,17)(H,15,18,19)

InChI Key

GYQZLHLMQWTZHH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(CC(=O)NC(=O)C)C1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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